BenchChemオンラインストアへようこそ!

Pyridine N-Oxide Palbociclib

Impurity profiling Forced degradation Isomer differentiation

Pyridine N-Oxide Palbociclib (CAS 2098673-40-4, molecular formula C₂₄H₂₉N₇O₃, molecular weight 463.53 g/mol) is a structurally defined, single-site oxidized derivative of the CDK4/6 inhibitor palbociclib, in which the N-oxide functional group is specifically located on the pyridine ring nitrogen. The compound is formally catalogued as Palbociclib Impurity J in regulatory reference standard nomenclature and is supplied with detailed characterization data compliant with pharmacopoeial guidelines.

Molecular Formula C₂₄H₂₉N₇O₃
Molecular Weight 463.53
Cat. No. B1159398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine N-Oxide Palbociclib
SynonymsPalbociclib Impurity
Molecular FormulaC₂₄H₂₉N₇O₃
Molecular Weight463.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine N-Oxide Palbociclib (CAS 2098673-40-4): Identity, Regulatory Status, and Procurement Rationale for Palbociclib Impurity J


Pyridine N-Oxide Palbociclib (CAS 2098673-40-4, molecular formula C₂₄H₂₉N₇O₃, molecular weight 463.53 g/mol) is a structurally defined, single-site oxidized derivative of the CDK4/6 inhibitor palbociclib, in which the N-oxide functional group is specifically located on the pyridine ring nitrogen [1]. The compound is formally catalogued as Palbociclib Impurity J in regulatory reference standard nomenclature and is supplied with detailed characterization data compliant with pharmacopoeial guidelines . It forms both as a bona fide drug metabolite via CYP3A4-mediated N-oxidation (designated metabolite M7) [2] and as a forced oxidative degradation product during accelerated stability studies of palbociclib active pharmaceutical ingredient (API) [3]. Unlike generic 'palbociclib N-oxide' listings that may ambiguously refer to either the pyridine or piperazine oxidation isomer, this compound is unambiguously identified by its IUPAC name 2-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-5-(piperazin-1-yl)pyridine 1-oxide and its distinct CAS registry number, which are essential for accurate procurement in ANDA filing, analytical method validation (AMV), and quality control (QC) applications .

Why Generic 'Palbociclib N-Oxide' Cannot Substitute for Pyridine N-Oxide Palbociclib in Regulated Analytical Workflows


Palbociclib undergoes N-oxidation at two structurally and electronically distinct nitrogen sites—the pyridine ring nitrogen and the piperazine ring nitrogen—yielding two isomeric N-oxide products that share the identical molecular formula (C₂₄H₂₉N₇O₃) and molecular weight (463.5 g/mol) yet differ fundamentally in their site of oxidation, chromatographic retention behavior, spectroscopic signatures, and formation pathways [1]. The pyridine N-oxide isomer forms specifically via CYP3A4-mediated enzymatic oxidation [2] and under forced oxidative stress conditions targeting the pyridine nitrogen [1], whereas the piperazine N-oxide arises from a distinct degradation route. These two isomers are not interchangeable in analytical method development: each requires its own authenticated reference standard with unambiguous structural confirmation by ¹H NMR, ¹³C NMR, and mass spectrometry [1]. Procuring a generic 'palbociclib N-oxide' without verifying the CAS number and site-specific oxidation identity risks selecting the incorrect isomer, leading to failed system suitability tests, inaccurate impurity quantification, and potential regulatory rejection during ANDA review.

Pyridine N-Oxide Palbociclib: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Site-Specific Oxidation Identity Differentiates Pyridine N-Oxide Palbociclib from the Piperazine N-Oxide Isomer

Among the five major palbociclib impurities identified and characterized by spectral analyses, two are N-oxides: palbociclib pyridine N-oxide and palbociclib piperazine N-oxide. Both share the identical molecular formula (C₂₄H₂₉N₇O₃) and molecular weight (463.5 g/mol), making them isomeric impurities that cannot be distinguished by mass spectrometry alone [1]. The pyridine N-oxide is formed specifically during forced oxidative degradation studies targeting the pyridine nitrogen, while the piperazine N-oxide originates from a distinct oxidative pathway at the piperazine moiety [1]. Differentiation requires ¹H NMR and ¹³C NMR spectral confirmation, with each isomer exhibiting unique chemical shift patterns [1]. This structural distinction is codified in the regulatory reference standard nomenclature: Pyridine N-Oxide Palbociclib is designated as Palbociclib Impurity J, with its own CAS number (2098673-40-4) distinct from the piperazine N-oxide (CAS 2174002-29-8) .

Impurity profiling Forced degradation Isomer differentiation

CYP3A4-Mediated Metabolic Formation Route Confirms Pyridine N-Oxide Palbociclib as a Clinically Relevant Circulating Metabolite

Pyridine N-Oxide Palbociclib is enzymatically generated from palbociclib via CYP3A4-catalyzed N-oxidation and is catalogued as metabolite M7 in metabolic reaction databases [1]. DrugBank classifies this N-oxidation reaction product as an active metabolite, albeit not a major circulating species [1]. A comprehensive in vitro and in vivo metabolic investigation by Chavan et al. (2018) using UHPLC-Q-TOF/MS/MS detected a total of 14 metabolites across in vivo matrices, with the N-oxide species confirmed among the oxidative metabolites [2]. Importantly, while abemaciclib has three clinically significant active metabolites (M2, M20, M18) with similar potency to the parent drug, the metabolites of palbociclib—including the pyridine N-oxide—are considered not of clinical significance per the Groenland et al. (2020) clinical pharmacokinetics review [3]. This distinction has direct implications for bioanalytical method design: palbociclib metabolite monitoring in therapeutic drug monitoring (TDM) assays requires authentic Pyridine N-Oxide Palbociclib reference material to ensure accurate identification and avoid interference with parent drug quantification.

Drug metabolism CYP3A4 Metabolite identification

In Silico Toxicity Assessment of Palbociclib N-Oxide Metabolites Using Complementary TOPKAT and DEREK Platforms

Chavan et al. (2018) performed in silico toxicity assessment of all identified palbociclib metabolites, including the pyridine N-oxide species, using two complementary software platforms: TOPKAT (Toxicity Prediction by Komputer Assisted Technology) for quantitative structure-toxicity relationship modeling and DEREK (Deductive Estimation of Risk from Existing Knowledge) for structure-activity relationship-based expert rule analysis [1]. The DEREK software screens for structural alerts associated with mutagenicity, carcinogenicity, genotoxicity, irritation, reproductive toxicity, and other toxicological endpoints, while TOPKAT provides probabilistic quantitative toxicity predictions across multiple endpoints including rodent carcinogenicity, Ames mutagenicity, developmental toxicity potential, and chronic LOAEL values [1]. This dual-platform approach provides a more comprehensive in silico safety profile for pyridine N-oxide palbociclib compared to single-algorithm assessments. In a separate 2024 study, Attwa et al. applied DEREK alerts screening specifically to palbociclib metabolic lability assessment, confirming the utility of this platform for structural alert identification in palbociclib-related compounds [2]. These in silico toxicity data are critical for justifying impurity acceptance criteria in regulatory submissions, where ICH M7 guidelines require assessment of mutagenic potential for drug substance impurities.

In silico toxicology Genotoxicity prediction Metabolite safety assessment

Optimal Application Scenarios for Pyridine N-Oxide Palbociclib in Pharmaceutical Development and Quality Control


Forced Degradation Study Reference Standard for Palbociclib API Oxidative Stability Testing

In forced degradation (stress testing) studies conducted under ICH Q1A(R2) guidelines, palbociclib API is exposed to oxidative conditions (e.g., H₂O₂, radical initiators) to identify potential degradation products. Pyridine N-Oxide Palbociclib has been experimentally confirmed as a specific oxidative degradation product formed under these conditions [1]. As Palbociclib Impurity J, this compound serves as the authenticated reference standard for identifying and quantifying the pyridine N-oxide degradation peak in HPLC/UV or UHPLC-MS chromatograms. Its use ensures that the oxidative degradation pathway is correctly monitored and that the pyridine N-oxide impurity is not misidentified as the isomeric piperazine N-oxide, which shares the same molecular weight [1]. This application is essential for establishing API retest periods, defining storage conditions, and setting specification limits for oxidative degradation impurities in regulatory submissions.

ANDA Method Validation (AMV) and System Suitability Testing for Generic Palbociclib Formulations

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for palbociclib products are required to demonstrate that their analytical methods can adequately resolve and quantify all specified impurities, including oxidative degradation products [1]. Pyridine N-Oxide Palbociclib reference standard (CAS 2098673-40-4) is specifically indicated for analytical method development, method validation (AMV), and QC applications during ANDA preparation [1]. The reference standard is supplied with comprehensive characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopoeial standards can be provided where feasible [1]. In RP-HPLC methods validated for palbociclib impurity determination, system suitability criteria—including resolution between the pyridine N-oxide and other process-related impurities, peak symmetry, and % RSD < 2.0% for replicate injections—must be established using the authenticated impurity reference standard [2].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Study Bioanalytical Method Development

LC-MS/MS methods developed for quantifying palbociclib in human serum for TDM applications must demonstrate specificity against known circulating metabolites, including the CYP3A4-generated pyridine N-oxide metabolite (M7) [1]. Although palbociclib N-oxide metabolites are classified as not clinically significant in terms of contributing to therapeutic effect [2], they may interfere with parent drug quantification if not chromatographically resolved. Pyridine N-Oxide Palbociclib reference material enables bioanalytical laboratories to establish metabolite-to-parent drug resolution factors, determine matrix effects specific to the N-oxide metabolite, and validate method selectivity per FDA Bioanalytical Method Validation Guidance. This is particularly relevant for cross-study comparability, as different CDK4/6 inhibitors exhibit distinct metabolite profiles: abemaciclib has three clinically significant active metabolites (M2, M20, M18) requiring simultaneous quantification, whereas palbociclib TDM assays need only verify the absence of N-oxide interference with the parent drug signal [2].

In Silico Toxicology Model Validation with Authentic Reference Compound

The in silico toxicity predictions generated by TOPKAT and DEREK for palbociclib pyridine N-oxide [1] require experimental validation through in vitro genotoxicity assays (e.g., bacterial reverse mutation assay per OECD 471, in vitro micronucleus test per OECD 487) when impurity levels exceed the ICH M7 threshold of toxicological concern (TTC) of 1.5 μg/day. Authenticated Pyridine N-Oxide Palbociclib reference standard enables contract research organizations (CROs) and pharmaceutical companies to conduct these confirmatory assays using a well-characterized test article with known purity, identity, and stability data. The resulting experimental data can be used to calibrate and refine the in silico prediction models, improving their accuracy for structurally related CDK4/6 inhibitor impurities across development programs.

Quote Request

Request a Quote for Pyridine N-Oxide Palbociclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.